A Technical Guide to the Structure Elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic Acid
A Technical Guide to the Structure Elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methylpiperazine-1-carbonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development, possesses a unique structural architecture comprising a benzoic acid moiety linked to a methylpiperazine ring via an amide bond. The precise characterization and confirmation of this structure are paramount for its application in pharmaceutical research, ensuring purity, predicting reactivity, and understanding its interaction with biological targets. This guide provides an in-depth technical overview of the analytical methodologies employed in the complete structure elucidation of this compound, focusing on the "why" behind the experimental choices and the interpretation of the resulting data.
The structural integrity of a pharmaceutical candidate is the bedrock of its development. Any ambiguity can lead to misinterpretation of biological data and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the comprehensive analysis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid. We will also propose a plausible synthetic route, providing a framework for obtaining the molecule for analysis.
Proposed Synthesis: A Self-Validating Approach
A logical and efficient synthesis is the first step in structure elucidation, as a well-understood reaction pathway provides strong evidence for the expected product. A plausible route to 4-(4-methylpiperazine-1-carbonyl)benzoic acid involves the selective mono-amidation of terephthalic acid.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 4-(4-methylpiperazine-1-carbonyl)benzoic acid.
Experimental Protocol: Synthesis
-
Activation of Terephthalic Acid: Terephthalic acid is reacted with a controlled amount of thionyl chloride or oxalyl chloride to selectively form the mono-acyl chloride, 4-(chlorocarbonyl)benzoic acid. The use of a non-polar solvent and careful temperature control is crucial to minimize the formation of the di-acyl chloride.
-
Amide Bond Formation: The resulting acyl chloride is then reacted with N-methylpiperazine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This nucleophilic acyl substitution reaction yields the desired 4-(4-methylpiperazine-1-carbonyl)benzoic acid.
-
Purification: The crude product is purified via recrystallization or column chromatography to obtain the analytically pure compound.
Spectroscopic Analysis: A Triad of Techniques
The unequivocal structure elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid relies on the synergistic use of NMR, MS, and FTIR. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(4-methylpiperazine-1-carbonyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information. A key feature to anticipate in the ¹H NMR spectrum is the presence of rotamers due to the restricted rotation around the amide C-N bond, which can lead to broadening or duplication of signals for the piperazine protons.[1][2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O. |
| ~8.1 | doublet | 2H | Ar-H | Protons on the aromatic ring ortho to the carboxylic acid group are deshielded by its electron-withdrawing effect. |
| ~7.5 | doublet | 2H | Ar-H | Protons on the aromatic ring ortho to the amide carbonyl group. |
| ~3.8 (broad) | multiplet | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the amide nitrogen. Signal broadening is expected due to restricted amide bond rotation. |
| ~2.5 (broad) | multiplet | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the N-methyl group. |
| ~2.3 | singlet | 3H | -CH₃ | The methyl group protons on the piperazine nitrogen. |
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | Carboxylic Acid C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~169 | Amide C=O | The amide carbonyl carbon is also significantly deshielded. |
| ~140 | Aromatic C | Quaternary carbon of the aromatic ring attached to the carboxylic acid. |
| ~135 | Aromatic C | Quaternary carbon of the aromatic ring attached to the amide carbonyl. |
| ~130 | Aromatic CH | Aromatic carbons ortho to the carboxylic acid. |
| ~128 | Aromatic CH | Aromatic carbons ortho to the amide carbonyl. |
| ~46 | Piperazine -CH₂- | Piperazine carbons adjacent to the amide nitrogen. Two distinct signals may be observed due to rotamers. |
| ~55 | Piperazine -CH₂- | Piperazine carbons adjacent to the N-methyl group. |
| ~46 | -CH₃ | Carbon of the N-methyl group. |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for confirming the connectivity across the quaternary carbons and the carbonyl groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For 4-(4-methylpiperazine-1-carbonyl)benzoic acid (Molecular Formula: C₁₃H₁₆N₂O₃), the expected monoisotopic mass is approximately 248.1161 g/mol .
Caption: Predicted major fragmentation pathways for 4-(4-methylpiperazine-1-carbonyl)benzoic acid.
| m/z | Fragment | Origin |
| 248 | [C₁₃H₁₆N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 231 | [C₁₃H₁₅N₂O₂]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid. |
| 203 | [C₁₂H₁₅N₂O]⁺ | Loss of the carboxyl radical (•COOH). |
| 149 | [C₈H₅O₃]⁺ | Benzoylcarbonyl cation resulting from cleavage of the amide C-N bond. |
| 113 | [C₆H₁₃N₂O]⁺ | 4-methylpiperazine-1-carbonyl cation. |
| 99 | [C₅H₁₁N₂]⁺ | 1-methylpiperazin-1-ylium. |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperazine ring. |
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion, confirming the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-(4-methylpiperazine-1-carbonyl)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, amide, and aromatic functionalities.[4]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | Aliphatic (piperazine and methyl) |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1640 | C=O stretch (Amide I band) | Tertiary Amide |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1250 | C-N stretch | Amide/Amine |
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid is placed directly onto the crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr) is taken and subtracted from the sample spectrum.
Conclusion: A Coherent Structural Narrative
The structure elucidation of 4-(4-methylpiperazine-1-carbonyl)benzoic acid is a process of building a coherent narrative from multiple, independent lines of evidence. A plausible synthesis provides the initial hypothesis, which is then rigorously tested and confirmed by a suite of spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the molecular formula and provides fragmentation clues, and FTIR spectroscopy verifies the presence of key functional groups. The interplay of these techniques, grounded in a solid understanding of chemical principles, allows for the unambiguous confirmation of the molecular structure, a critical milestone in the journey of any new chemical entity from the laboratory to potential therapeutic application.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Dalton, L. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40764–40776. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved February 15, 2026, from [Link]
-
Potgeter, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2616–2627. [Link]
-
Schrader, T., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(2), 273. [Link]
-
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Sources
- 1. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 871828-03-4|4-(4-Methylpiperazine-1-carbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
